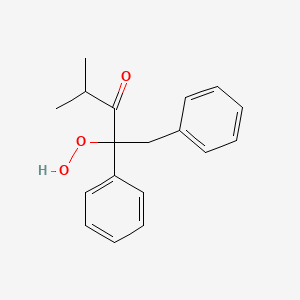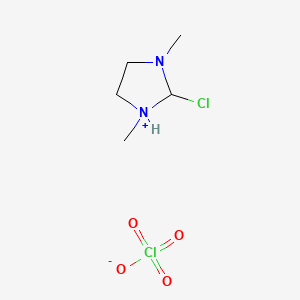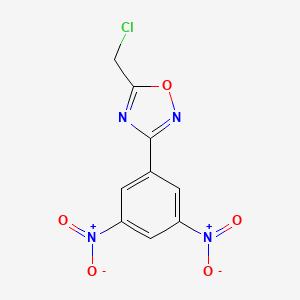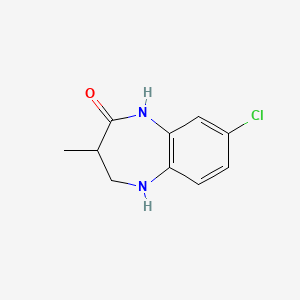![molecular formula C9H9Cl2N3O B14626917 N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is a chemical compound with the molecular formula C8H7Cl2NO. It is also known by other names such as Acetanilide, 2’,6’-dichloro- and 2,6-Dichloroacetanilide . This compound is characterized by the presence of a hydrazinylidene group attached to a 2,6-dichlorophenyl ring, making it a derivative of acetanilide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
[ \text{2,6-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloroacetanilide: A closely related compound with similar structural features.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that shares the 2,6-dichlorophenyl moiety.
Uniqueness
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H9Cl2N3O |
|---|---|
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O/c1-6(15)12-5-13-14-9-7(10)3-2-4-8(9)11/h2-5,14H,1H3,(H,12,13,15) |
Clé InChI |
ZTCXEIWSALKHJY-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)N/C=N/NC1=C(C=CC=C1Cl)Cl |
SMILES canonique |
CC(=O)NC=NNC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)


![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)





